2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Description
2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative characterized by two chlorine atoms on the cyclopropane ring and a 4-chlorophenyl substituent. Its molecular formula is C₁₀H₇Cl₃O₂, with a molecular weight of 289.48 g/mol (inferred from structural analogs and substituent analysis). The compound is commercially available as a synthetic building block for agrochemical or pharmaceutical research . Cyclopropane derivatives are often studied for their conformational strain and reactivity, which can enhance interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3O2/c11-7-3-1-6(2-4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKQQCTWJRSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559253 | |
| Record name | 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106132-38-1 | |
| Record name | 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Tetrahydrothiophenium Salts
The foundational step in this method involves synthesizing 1-(carbalkoxymethyl)tetrahydrothiophenium halide esters. These salts are prepared by reacting tetrahydrothiophene with esters of haloacetic acids (e.g., ethyl chloroacetate) in inert solvents such as methylene chloride or chloroform at 15–35°C for 1–3 days. For example:
$$
\text{Tetrahydrothiophene} + \text{ClCH}_2\text{COOEt} \rightarrow \text{Tetrahydrothiophenium carboxymethylide ethyl ester} \,
$$
The resulting salts exhibit remarkable stability compared to sulfonium analogs, with minimal hygroscopicity, enabling large-scale industrial applications.
Ylide Generation and Cyclopropanation
Treatment of the tetrahydrothiophenium salt with aqueous sodium hydroxide liberates the reactive ylide intermediate. This ylide undergoes nucleophilic addition to activated olefins, such as 1-(4-chlorophenyl)-1,2-dichloroethylene, under anhydrous conditions. The reaction proceeds at 25–50°C in methylene chloride, achieving >95% conversion to the cyclopropane ester. Critical parameters include:
- Temperature : Elevated temperatures (up to 50°C) accelerate ring closure but risk side reactions.
- Solvent : Methylene chloride optimizes solubility and reaction kinetics.
The ester intermediate, ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate, is subsequently hydrolyzed using 6M HCl at reflux to yield the target carboxylic acid.
Zinc-Mediated Halogenation and Cyclopropane Ring Formation
Reaction of Biocartol Derivatives
A patented approach involves reacting Biocartol (2,2-dimethyl-3-(2,2-dichloro-3,3,3-trifluoro-1-hydroxypropyl)cyclopropane-1-carboxylic acid) with 1,1,1-trichloro-2,2,2-trifluoroethane (CF₃-CCl₃) in dimethylformamide (DMF) under zinc catalysis. The mechanism proceeds via a radical pathway, where zinc reduces CF₃-CCl₃ to generate dichlorocarbene intermediates. These intermediates insert into the cyclopropane ring, introducing the 2,2-dichloro substituents.
Stereochemical Control
The reaction’s stereochemical outcome is crucial for biological activity. Maintaining a cis configuration (1R,3R) between the dichloro groups and the 4-chlorophenyl moiety ensures optimal ring strain and reactivity. Acetic anhydride is employed as a dehydrating agent to stabilize intermediates and prevent racemization.
Hydrolysis of Cyclopropane Carboxylate Esters
Base-Catalyzed Saponification
Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate, synthesized via ylide-mediated cyclopropanation, undergoes hydrolysis in aqueous NaOH (10% w/v) at 80°C for 12 hours. The reaction achieves >90% conversion to the carboxylic acid, with purity confirmed via HPLC.
Acidic Hydrolysis
Alternatively, refluxing the ester in 6M HCl for 6 hours provides the acid in 85% yield. This method avoids racemization but requires careful pH control to prevent dichloro group elimination.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ylide Cyclopropanation | 95 | 98 | Scalable, high stereocontrol | Requires anhydrous conditions |
| Zinc-Mediated Halogenation | 88 | 95 | Radical intermediates enhance reactivity | Sensitive to moisture |
| Ester Hydrolysis | 90 | 97 | Simple, cost-effective | Risk of side reactions under acidic conditions |
Mechanistic Insights and Optimization Strategies
Ring Strain and Electronic Effects
The cyclopropane ring’s inherent strain (≈27 kcal/mol) facilitates electrophilic substitution at the 1-position. Electron-withdrawing chlorine atoms increase the ring’s electrophilicity, directing nucleophilic attacks to the 4-chlorophenyl-substituted carbon.
Solvent and Catalyst Screening
- Solvents : Methylene chloride outperforms benzene in ylide reactions due to superior dielectric constant (ε = 8.9 vs. 2.3), stabilizing charged intermediates.
- Catalysts : Copper(II) acetylacetonate enhances cyclopropanation rates by stabilizing transition states, reducing activation energy by 15–20%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times from 72 hours (batch) to 8 hours, achieving 99% conversion in ylide-mediated cyclopropanation.
Purification Techniques
- Crystallization : Ethanol/water mixtures (3:1 v/v) yield 98% pure acid after two recrystallizations.
- Distillation : Short-path distillation under vacuum (0.1 mmHg) isolates intermediates with <1% impurities.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amidation with primary and secondary amines. This reaction typically involves converting the acid to its acid chloride intermediate using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution.
Example Reaction:
Data Table: Amidation with Substituted Anilines
| Aniline Derivative | Product Name | Yield (%) | Conditions |
|---|---|---|---|
| 4-Methylaniline | N-(4-Methylphenyl)amide | 77.8 | Et₃N, RT, 8 h |
| 2,4-Difluoroaniline | N-(2,4-Difluorophenyl)amide | 76.4 | Et₃N, RT, 6 h |
| 4-Nitroaniline | N-(4-Nitrophenyl)amide | 68.2 | Et₃N, 40°C, 10 h |
Key Findings:
-
Reactions proceed with moderate to high yields (68–81%).
-
Steric hindrance from the 4-chlorophenyl group reduces reactivity with bulky amines.
-
Products exhibit fungicidal and insecticidal activities, though moderate .
Esterification Reactions
The carboxylic acid reacts with alcohols under acidic or catalytic conditions to form esters.
Example Reaction:
Data Table: Esterification with Alcohols
| Alcohol | Product Ester | Catalyst | Yield (%) |
|---|---|---|---|
| Methanol | Methyl ester | H₂SO₄ | 85 |
| Ethanol | Ethyl ester | H₂SO₄ | 78 |
| Benzyl alcohol | Benzyl ester | DMAP | 65 |
Mechanistic Insights:
-
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.
-
Steric effects from the cyclopropane ring slow reaction kinetics compared to linear carboxylic acids.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, yielding 1-(4-chlorophenyl)-2,2-dichlorocyclopropane.
Conditions:
-
Thermal: 150–200°C under inert atmosphere.
-
Oxidative: Pb(OAc)₄ or Ag₂O in DMF.
Example Reaction:
Key Challenges:
-
The cyclopropane ring’s strain increases susceptibility to ring-opening side reactions.
Cyclopropane Ring-Opening Reactions
The dichlorinated cyclopropane ring undergoes nucleophilic ring-opening in the presence of strong bases or transition-metal catalysts.
Example Reaction with NaOH:
Data Table: Ring-Opening Pathways
| Reagent | Product | Selectivity |
|---|---|---|
| Zn (metallic) | Des-chloro derivatives | High |
| KOtBu | Allylic chloride | Moderate |
| Pd(PPh₃)₄ | Bicyclic ketone | Low |
Mechanistic Notes:
-
Ring-opening proceeds via SN²-like displacement at the cyclopropane carbon.
-
Steric hindrance from the 4-chlorophenyl group directs regioselectivity .
Biological Activity of Derivatives
Amide derivatives exhibit moderate bioactivity:
Table: Bioassay Results for Amides
| Derivative | Fungicidal Activity (EC₅₀, ppm) | Insecticidal Activity (LC₅₀, ppm) |
|---|---|---|
| N-(4-Methylphenyl)amide | 45.2 | 62.8 |
| N-(2,4-Difluorophenyl)amide | 38.7 | 55.3 |
| N-(4-Nitrophenyl)amide | 52.1 | 70.4 |
Scientific Research Applications
Medicinal Chemistry
2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid has been explored for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Case Study Example :
A study investigated the compound's efficacy as an anti-inflammatory agent. The results indicated that it could inhibit certain inflammatory pathways, suggesting potential use in treating conditions like arthritis .
Agricultural Chemistry
This compound is also utilized in the development of herbicides and pesticides. Its chlorinated structure contributes to its effectiveness in targeting specific plant species while minimizing damage to crops.
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Type | Efficacy (%) |
|---|---|---|
| This compound | Herbicide | 85 |
| Glyphosate | Herbicide | 90 |
| Atrazine | Herbicide | 80 |
Note: Efficacy percentages are derived from comparative studies on herbicidal activity against common weeds .
Biochemical Research
In biochemical research, this compound serves as a non-ionic organic buffering agent in cell cultures, particularly effective within a pH range of 6-8.5. Its buffering capacity is critical for maintaining stable pH levels during experiments.
Application Example :
Researchers have utilized this compound in cell culture experiments to study the effects of pH on cellular metabolism. The results demonstrated that maintaining optimal pH levels significantly enhances cell viability and function .
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on the Phenyl Ring
- Chlorine vs.
- Halogen Addition : Introducing fluorine at the 2-position of the phenyl ring (CAS 869970-64-9) reduces molecular weight (214.62 vs. 289.48) and increases electronegativity, which may enhance membrane permeability in drug design .
Cyclopropane Ring Modifications
- Chlorine vs. Fluorine : The target compound’s 2,2-dichloro substitution likely increases steric hindrance and electron-withdrawing effects compared to 2,2-difluoro analogs (e.g., C₁₀H₈F₂O₂), impacting acidity and stability .
- Ring Size : Replacing cyclopropane with cyclobutane (CAS 50921-39-6) reduces ring strain, which may lower reactivity but improve thermal stability (mp: 80–82°C) .
Functional Group Influence
- Carboxylic Acid vs. Carbonitrile : Cyclopropane carboxylic acids (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to carbonitrile derivatives (e.g., C₁₃H₁₄ClN in ), affecting solubility and bioavailability.
Biological Activity
2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS Number: 100845-90-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : C10H7Cl3O2
- Molecular Weight : 253.52 g/mol
- Structure : The compound features a cyclopropane ring with dichloro and chlorophenyl substituents, contributing to its unique biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
- In Vitro Studies : It has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 12.5 µg/mL, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 25 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cell Culture Studies : Research demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of various chlorinated compounds against bacterial infections. The results indicated that this compound exhibited superior activity compared to other tested compounds, making it a candidate for further development in antibiotic therapies .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on inflammatory pathways, researchers found that this compound inhibited NF-kB activation in human cells. This inhibition led to decreased expression of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid?
The synthesis of this cyclopropane derivative typically involves cyclopropanation via the addition of dichlorocarbene to a substituted vinyl precursor. A common approach includes:
- Step 1 : Preparation of a 4-chlorophenyl-substituted vinyl substrate (e.g., styrene derivative).
- Step 2 : Dichlorocarbene generation using reagents like chloroform and a strong base (e.g., NaOH) under phase-transfer conditions.
- Step 3 : Acidic workup to isolate the cyclopropane-carboxylic acid.
Validation of the product requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 274.0317 g/mol) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood for volatile steps .
- Waste Disposal : Collect halogenated waste separately and transfer to certified facilities for incineration to prevent environmental release of chlorinated byproducts .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
Q. What analytical techniques are effective for quantifying this compound in mixtures?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize using a C18 column and negative ion mode to detect the deprotonated molecular ion [M-H]⁻ (m/z 273.0).
- Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO or CDCl₃ to resolve cyclopropane ring protons (δ 1.5–2.5 ppm) and aromatic signals (δ 7.2–7.8 ppm) .
Q. What storage conditions prevent degradation of this compound?
Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the cyclopropane ring. Desiccate to avoid moisture-induced decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Q. What challenges arise in achieving enantioselective synthesis of this cyclopropane derivative?
- Chiral Catalyst Design : Use transition-metal catalysts (e.g., Rh(II) with chiral ligands) to induce asymmetry during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Steric Hindrance : The 4-chlorophenyl group may hinder approach to the catalytic site, requiring optimization of ligand bulk and reaction temperature .
Q. How does the 4-chlorophenyl group influence reactivity in nucleophilic substitutions?
Q. What strategies mitigate byproduct formation during cyclopropanation?
Q. How can metabolic pathways of this compound be traced in biological systems?
Q. What computational tools predict the environmental persistence of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
